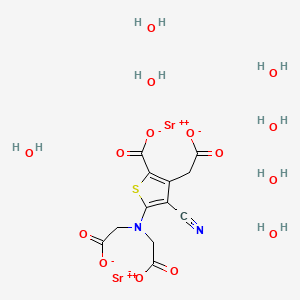

Strontium ranelate heptahydrate

Descripción general

Descripción

Strontium ranelate is a medication used for the management of severe osteoporosis in high-risk postmenopausal women and adult men . It is a strontium (II) salt of ranelic acid . The drug is unusual in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts .

Synthesis Analysis

A process for the industrial synthesis of strontium ranelate and its hydrates has been developed . This process yields strontium ranelate with excellent purity .Chemical Reactions Analysis

Strontium ranelate is not metabolised . It does not inhibit cytochrome P450 enzymes . In patients with mild to moderate renal impairment, strontium clearance decreases as creatinine clearance decreases .Physical And Chemical Properties Analysis

Strontium is a lustrous, silvery or silver-yellow metal that is relatively soft . It crystallizes in a cubic close-packed lattice . The compound helps to block the tubules in dentin, reducing sensitivity to hot and cold .Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Strontium ranelate heptahydrate is primarily used in the treatment of osteoporosis. It has a unique dual-action mechanism that both stimulates bone formation and reduces bone resorption. This dual action helps in increasing bone mineral density and reducing the risk of fractures, particularly in postmenopausal women .

Bone Mineral Density Enhancement

Studies have shown that strontium ranelate can significantly increase bone tissue mineral density (TMD). This is particularly beneficial for individuals at risk of osteoporosis-related fractures. The compound has been compared with other strontium formulations, like strontium citrate and strontium chloride, for its efficacy in enhancing bone structure .

Bone Microarchitecture Improvement

Research indicates that strontium ranelate heptahydrate can improve the microarchitecture of bone tissue. This includes the trabeculae and cortical bones, which are crucial for the bone’s mechanical strength and stability .

Fracture Risk Reduction

Clinical studies suggest that strontium ranelate heptahydrate may help prevent hip and spine fractures. There has been a reported reduction in spine fractures by 49% after a year of treatment with strontium ranelate .

Bone Regeneration Material

Strontium ranelate heptahydrate is being explored as a component in ceramics used as bone replacement materials. Its incorporation into biomaterials aims to treat bone fractures and defects caused by osteoporosis, leveraging its osteoblastogenesis and osteoclastogenesis effects .

Comparative Efficacy Studies

The compound is also used in comparative studies to assess the efficacy of different strontium formulations on bone health. Such research is vital for developing more effective treatments for bone diseases and understanding the role of strontium in bone metabolism .

Mecanismo De Acción

Target of Action

Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate heptahydrate exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .

Biochemical Pathways

Strontium ranelate heptahydrate influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that strontium ranelate heptahydrate may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .

Pharmacokinetics

The pharmacokinetics of strontium ranelate heptahydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .

Result of Action

The molecular and cellular effects of strontium ranelate heptahydrate’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .

Action Environment

The action of strontium ranelate heptahydrate can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .

Safety and Hazards

Strontium ranelate is associated with gastrointestinal side effects and a small increased risk of renal stones . It has been withdrawn worldwide owing to an increased adverse cardiac effects profile along with increased risk of venous thromboembolism (VTE) and various life-threatening allergic reactions .

Direcciones Futuras

Strontium ranelate is a new antiosteoporotic treatment that has an original mechanism of action on bone turnover . It has clear anti-fracture efficacy but is associated with an increased risk of thromboembolic disease . The identification of strontium ranelate as a disease-modifying osteoarthritis drug is a milestone in osteoarthritis research .

Propiedades

IUPAC Name |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMMKFQLHGVSRL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

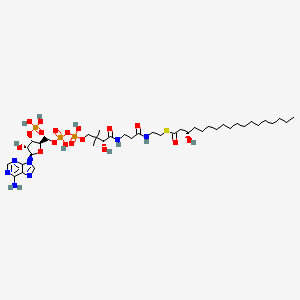

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O15SSr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046918 | |

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium ranelate heptahydrate | |

CAS RN |

796104-87-5, 135459-87-9 | |

| Record name | Strontium ranelate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM RANELATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?

A1: The research highlights several advantages of the novel method for producing strontium ranelate heptahydrate []:

- Controlled Water Content: The produced strontium ranelate heptahydrate exhibits a consistent water content ranging from 19.0% to 20.4%. []

- High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []

- Enhanced Stability: The produced strontium ranelate heptahydrate demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)

![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)